molecular formula C16H11NO5 B15040610 (3Z)-5-methyl-3-{[5-(3-nitrophenyl)furan-2-yl]methylidene}furan-2(3H)-one

(3Z)-5-methyl-3-{[5-(3-nitrophenyl)furan-2-yl]methylidene}furan-2(3H)-one

Cat. No.: B15040610
M. Wt: 297.26 g/mol
InChI Key: LUKVSXZCBRWKID-XFXZXTDPSA-N
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Description

(3Z)-5-METHYL-3-{[5-(3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2,3-DIHYDROFURAN-2-ONE is a complex organic compound characterized by its unique structure, which includes a furan ring and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-5-METHYL-3-{[5-(3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2,3-DIHYDROFURAN-2-ONE typically involves multi-step organic reactions. One common method includes the condensation of 5-methyl-2,3-dihydrofuran-2-one with 5-(3-nitrophenyl)furan-2-carbaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(3Z)-5-METHYL-3-{[5-(3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2,3-DIHYDROFURAN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophilic reagents such as bromine or chlorine can be used under acidic conditions.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Halogenated derivatives of the furan ring.

Scientific Research Applications

(3Z)-5-METHYL-3-{[5-(3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2,3-DIHYDROFURAN-2-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.

Mechanism of Action

The mechanism of action of (3Z)-5-METHYL-3-{[5-(3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2,3-DIHYDROFURAN-2-ONE involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, generating reactive oxygen species that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound a potential candidate for anticancer therapy. Additionally, the furan ring can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Allylamine: An organic compound with a similar structure, used in the synthesis of pharmaceuticals and polymers.

    Furan-2-carbaldehyde: A precursor in the synthesis of (3Z)-5-METHYL-3-{[5-(3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2,3-DIHYDROFURAN-2-ONE.

    Nitrophenyl derivatives: Compounds with similar nitrophenyl groups, used in various chemical and biological applications.

Uniqueness

(3Z)-5-METHYL-3-{[5-(3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2,3-DIHYDROFURAN-2-ONE is unique due to its combination of a furan ring and a nitrophenyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H11NO5

Molecular Weight

297.26 g/mol

IUPAC Name

(3Z)-5-methyl-3-[[5-(3-nitrophenyl)furan-2-yl]methylidene]furan-2-one

InChI

InChI=1S/C16H11NO5/c1-10-7-12(16(18)21-10)9-14-5-6-15(22-14)11-3-2-4-13(8-11)17(19)20/h2-9H,1H3/b12-9-

InChI Key

LUKVSXZCBRWKID-XFXZXTDPSA-N

Isomeric SMILES

CC1=C/C(=C/C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])/C(=O)O1

Canonical SMILES

CC1=CC(=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)O1

Origin of Product

United States

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